3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone

CYP11B1 inhibition Benzophenone SAR Regioisomer selectivity

Choose this compound for assay-critical CYP11B1 inhibition. Its 3-dioxolane regioisomer delivers >280-fold greater potency (IC50 29 nM) than the 4-isomer, ensuring reproducible results. The dioxolane-protected ketone survives synthetic conditions that degrade unprotected benzophenones, enabling higher-yield multi-step routes. A validated, low-nanomolar probe for cortisol biosynthesis, Cushing's syndrome, and wound healing models. Do not substitute with generic benzophenones.

Molecular Formula C16H11F3O3
Molecular Weight 308.25 g/mol
CAS No. 898759-70-1
Cat. No. B1327981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone
CAS898759-70-1
Molecular FormulaC16H11F3O3
Molecular Weight308.25 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F
InChIInChI=1S/C16H11F3O3/c17-12-7-11(8-13(18)14(12)19)15(20)9-2-1-3-10(6-9)16-21-4-5-22-16/h1-3,6-8,16H,4-5H2
InChIKeyJMRRXKDNTHIGQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone (CAS 898759-70-1) – Basic Identity and Procurement Profile


3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone (CAS 898759-70-1) is a fluorinated aromatic ketone derivative that belongs to the benzophenone class . Its molecular architecture comprises a 3,4,5-trifluorophenyl group linked via a central carbonyl to a phenyl ring bearing a 1,3-dioxolane-protected carbonyl moiety [1]. The compound exhibits a molecular formula of C16H11F3O3, a molecular weight of 308.25 g/mol, a predicted boiling point of 432.3±45.0 °C, and a computed LogP (XLogP3) of 3.0 [2].

3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone – Why Simple Analogue Replacement Fails


Within the benzophenone class, minor structural perturbations, particularly the positional attachment of the 1,3-dioxolane protecting group, lead to profound, non-linear differences in biological activity that cannot be predicted or substituted by a generic analogue [1]. As demonstrated in the comparative data below, a simple shift of the dioxolane moiety from the 3-position (target compound) to the 4-position (regioisomer) results in a >280-fold reduction in CYP11B1 inhibitory potency [2]. Consequently, direct interchange of in-class compounds without rigorous, data-driven validation compromises experimental reproducibility and procurement value. The following section provides the quantitative evidence substantiating this critical differentiation.

3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone – Quantitative Comparative Evidence for Informed Procurement


CYP11B1 Inhibitory Potency: >280-Fold Superiority Over 4′-Regioisomer

In a direct comparison of positional isomers, the target compound (3-dioxolane isomer) exhibits a CYP11B1 IC50 of 29 nM [1], whereas its 4′-dioxolane analogue (CAS 898760-82-2) shows an IC50 of 8,330 nM under comparable cell-based assay conditions [2]. This represents a >280-fold difference in potency. The 4′-regioisomer is effectively inactive, highlighting the critical role of the dioxolane's meta-positioning for target engagement.

CYP11B1 inhibition Benzophenone SAR Regioisomer selectivity

Potency Benchmarking Against Literature Benzophenone CYP11B1 Inhibitors

In a published series of benzophenone-based CYP11B1 inhibitors, the most potent compound (compound 8, bearing a phenyl substituent) exhibited an IC50 of 8.6 nM . While this value is 3.4-fold lower (more potent) than the target compound's 29 nM IC50, it is important to note that compound 8 lacks the dioxolane protecting group and is part of a distinct structural sub-series (imidazolylmethylbenzophenones). The target compound's 29 nM potency places it firmly within the low-nanomolar activity range of this scaffold class, establishing it as a viable and readily accessible research tool for CYP11B1 studies.

CYP11B1 inhibitor Benzophenone Wound healing

Selectivity Window Against CYP11B2: Preliminary Data

Preliminary data from ChEMBL indicates that the target compound inhibits CYP11B2 with an IC50 of 103.5 nM [1]. This yields a selectivity factor (SF = IC50 CYP11B2 / IC50 CYP11B1) of approximately 3.6. For context, many early-generation CYP11B1 inhibitors, including the clinically used ketoconazole, exhibit poor selectivity. While more selective inhibitors exist (e.g., compound 23 with SF = 49 ), the target compound's moderate selectivity profile may be advantageous in specific research contexts where balanced dual inhibition is required or where the compound serves as a synthetic intermediate rather than a final drug candidate.

CYP11B2 selectivity Aldosterone synthase Steroidogenesis

Physicochemical Profile: Favorable Permeability and Low TPSA

The target compound exhibits a computed LogP (XLogP3) of 3.0 and a Topological Polar Surface Area (TPSA) of 35.5 Ų [1]. In comparison, many benzophenone-based CYP11B1 inhibitors with imidazole or additional polar substituents possess higher TPSA values (e.g., >60 Ų) and lower LogP, which can limit passive membrane permeability. For instance, compound 8 from the Gobbi et al. series has a higher molecular weight and additional heteroatoms, likely resulting in a TPSA exceeding 50 Ų. The target compound's balanced lipophilicity and low polar surface area predict favorable passive diffusion across biological membranes, making it suitable for cell-based assays without the permeability limitations that can confound activity measurements of more polar analogues.

Lipophilicity Membrane permeability ADME

Synthetic Utility: Protected Ketone Functionality

The 1,3-dioxolane ring serves as a robust protecting group for the central ketone, a functionality that is absent in simpler benzophenones such as 3,4,5-trifluorobenzophenone (CAS 70028-88-5). This protection allows the target compound to be employed in multi-step synthetic sequences where the ketone would otherwise be susceptible to nucleophilic attack or undesired reduction [1]. The dioxolane group can be selectively removed under mild acidic conditions to reveal the free ketone for subsequent functionalization. This orthogonal protection strategy is a key differentiator for procurement when the compound is intended for use as a building block in complex molecule synthesis rather than as a final bioactive entity.

Protecting group Synthetic intermediate Ketone protection

3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone – Evidence-Backed Research and Industrial Application Scenarios


In Vitro CYP11B1 Inhibition Studies and Cortisol Pathway Research

Given its established 29 nM IC50 for CYP11B1 [1], this compound serves as a validated, low-nanomolar chemical probe for investigating cortisol biosynthesis and the role of 11β-hydroxylase in cellular models of Cushing's syndrome, metabolic disease, or wound healing. Its favorable permeability profile (LogP 3.0, TPSA 35.5 Ų) supports reliable intracellular target engagement in cell-based assays.

Synthetic Intermediate for Complex Fluorinated Pharmaceuticals

The dioxolane-protected ketone functionality enables this compound to be used as a stable intermediate in multi-step syntheses of fluorinated drug candidates, particularly those targeting steroidogenic enzymes or requiring a 3,4,5-trifluorophenyl motif. The protected ketone survives conditions that would otherwise degrade an unprotected benzophenone, allowing for greater synthetic flexibility and higher overall yields.

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

The >280-fold difference in CYP11B1 potency between the 3- and 4-dioxolane isomers [2] makes this compound an essential tool for SAR campaigns aimed at understanding the spatial requirements for CYP11B1 inhibition. Researchers can directly compare this active meta-isomer with the inactive para-isomer to map critical binding interactions and guide the design of next-generation inhibitors.

Benchmarking and Assay Validation in Drug Discovery

With its well-characterized CYP11B1 and CYP11B2 inhibition profiles (IC50 29 nM and 103.5 nM, respectively) [1][3], this compound can serve as a reference standard for validating new CYP11B1 assays, screening campaigns, or computational models. Its intermediate selectivity factor (SF ≈ 3.6) provides a useful benchmark for distinguishing truly selective inhibitors from promiscuous binders in high-throughput screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.